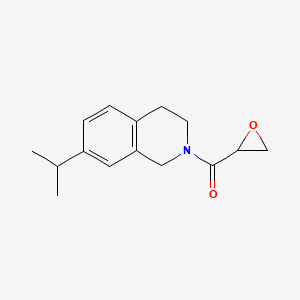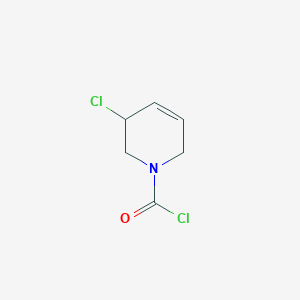
3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is an organic compound that belongs to the class of chlorinated pyridines. This compound is characterized by the presence of a chlorine atom at the third position of the pyridine ring and a carbonyl chloride functional group. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride typically involves the chlorination of 3,6-dihydropyridine followed by the introduction of the carbonyl chloride group. One common method includes:
Chlorination: 3,6-Dihydropyridine is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the third position.
Carbonylation: The chlorinated intermediate is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反应分析
Types of Reactions
3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or primary amines can be used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be employed for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-3,6-dihydropyridine, 3-thiocyanato-3,6-dihydropyridine, or 3-amino-3,6-dihydropyridine can be formed.
Hydrolysis Product: The major product is 3-chloro-3,6-dihydropyridine-1(2H)-carboxylic acid.
Reduction Product: The major product is 3-chloro-3,6-dihydropyridine-1(2H)-methanol.
科学研究应用
3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential therapeutic agents.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers, where its reactivity and functional groups are leveraged for specific applications.
作用机制
The mechanism of action of 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets through its reactive functional groups. For example:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.
Hydrolysis: The carbonyl chloride group can react with water, resulting in the formation of carboxylic acids and the release of hydrochloric acid.
Reduction: The compound can undergo reduction reactions, leading to the formation of alcohols or other reduced derivatives.
相似化合物的比较
3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride can be compared with other similar compounds such as:
3-Bromo-3,6-dihydropyridine-1(2H)-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and properties due to the presence of bromine.
3-Chloro-3,6-dihydropyridine-1(2H)-carboxylic acid: Lacks the carbonyl chloride group and has a carboxylic acid group instead. It is less reactive in nucleophilic substitution reactions.
3,6-Dihydropyridine-1(2H)-carbonyl chloride: Lacks the chlorine atom at the third position. It may have different reactivity and applications compared to the chlorinated derivative.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
属性
IUPAC Name |
3-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKOSVCVBPGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
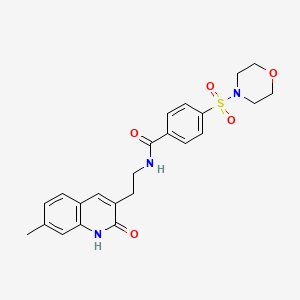
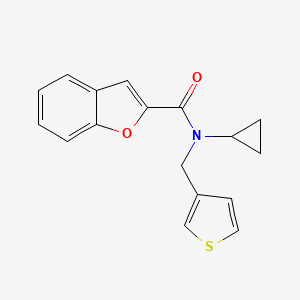
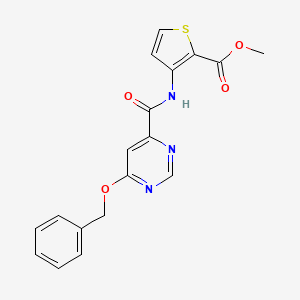
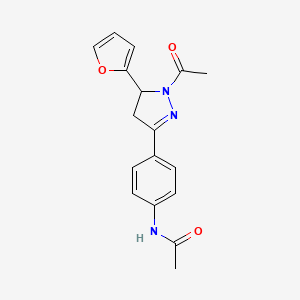
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2770572.png)

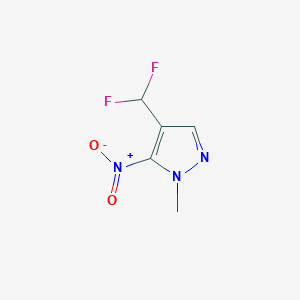
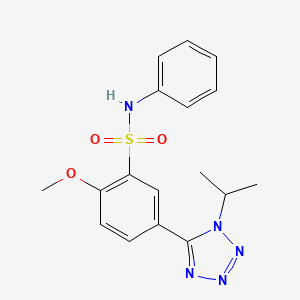
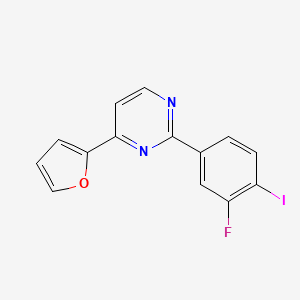
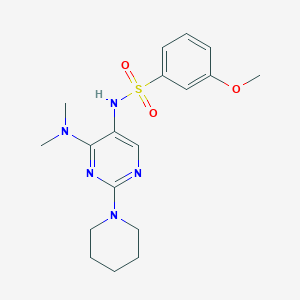
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2770580.png)
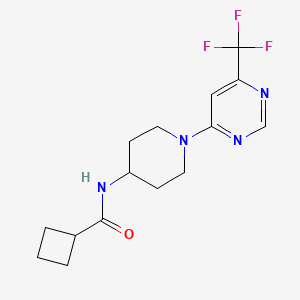
![1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2770583.png)
